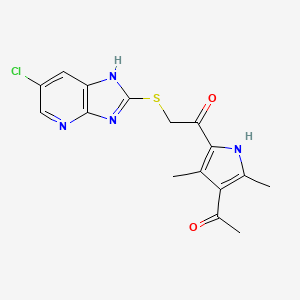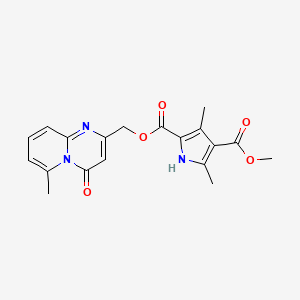
Thiamet-G
Vue d'ensemble
Description
Thiamet G est un inhibiteur puissant et sélectif de l’enzyme O-GlcNAcase. Cette enzyme est responsable de la suppression de l’O-GlcNAc des protéines, une modification post-traductionnelle qui joue un rôle crucial dans divers processus cellulaires. Thiamet G a été largement utilisé dans la recherche scientifique pour étudier les effets de l’augmentation des niveaux d’O-GlcNAc sur les fonctions cellulaires et les états pathologiques .
Applications De Recherche Scientifique
Thiamet G has been extensively used in scientific research to investigate the role of O-GlcNAcylation in various biological processes. Some key applications include:
Neurodegenerative Diseases: Thiamet G has been shown to reduce tau phosphorylation in models of Alzheimer’s disease, suggesting potential therapeutic benefits.
Cancer Research: The compound has been used to study the effects of O-GlcNAcylation on tumor progression and aggressiveness, particularly in glioblastoma.
Metabolic Studies: Thiamet G has been employed to explore the relationship between nutrient availability, stress responses, and protein O-GlcNAcylation.
Cardiovascular Research: The compound has been used to investigate the effects of increased O-GlcNAc levels on heart function and related pathologies.
Mécanisme D'action
Thiamet G exerce ses effets en inhibant l’enzyme O-GlcNAcase, qui est responsable de la suppression de l’O-GlcNAc des protéines. En inhibant cette enzyme, Thiamet G augmente les niveaux de protéines modifiées par l’O-GlcNAc. Cette modification peut influencer diverses voies cellulaires, y compris celles impliquées dans la stabilité des protéines, la régulation transcriptionnelle et la transduction du signal. Les cibles moléculaires de Thiamet G comprennent les protéines qui sont essentielles à l’homéostasie cellulaire et aux réponses au stress .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Thiamet G est synthétisé par un processus en plusieurs étapes impliquant la formation d’un système cyclique pyranothiazole. Les étapes clés comprennent la condensation d’un aminoalcool avec un dérivé de thiazoline, suivie d’une cyclisation et de modifications de groupes fonctionnels. Les conditions de réaction impliquent généralement l’utilisation de solvants organiques, de températures contrôlées et de catalyseurs spécifiques pour assurer un rendement et une pureté élevés .
Méthodes de production industrielle
Bien que les méthodes de production industrielle détaillées ne soient pas largement publiées, la synthèse de Thiamet G à plus grande échelle impliquerait probablement l’optimisation des procédures à l’échelle du laboratoire. Cela inclut l’augmentation de l’échelle des réactions, l’amélioration de l’efficacité des étapes de purification et la garantie de mesures de contrôle qualité cohérentes pour produire le composé en quantités importantes.
Analyse Des Réactions Chimiques
Types de réactions
Thiamet G subit principalement des réactions liées à son rôle d’inhibiteur de l’O-GlcNAcase. Ces réactions comprennent la liaison au site actif de l’enzyme et l’inhibition de son activité. Le composé ne subit généralement pas de réactions d’oxydation, de réduction ou de substitution dans des conditions physiologiques .
Réactifs et conditions courants
La synthèse de Thiamet G implique des réactifs tels que des aminoalcools, des dérivés de thiazoline et divers solvants organiques. Les conditions de réaction sont soigneusement contrôlées pour assurer la formation du système cyclique pyranothiazole souhaité et pour obtenir une pureté élevée du produit final .
Principaux produits formés
Le principal produit formé à partir de la synthèse de Thiamet G est le composé lui-même, caractérisé par sa puissante activité inhibitrice contre l’O-GlcNAcase. Aucun sous-produit significatif n’est généralement rapporté dans la littérature, indiquant une haute spécificité de la voie de synthèse .
Applications de la recherche scientifique
Thiamet G a été largement utilisé dans la recherche scientifique pour étudier le rôle de l’O-GlcNAcylation dans divers processus biologiques. Certaines applications clés incluent :
Maladies neurodégénératives : Thiamet G s’est avéré réduire la phosphorylation de la tau dans des modèles de maladie d’Alzheimer, suggérant des avantages thérapeutiques potentiels.
Recherche sur le cancer : Le composé a été utilisé pour étudier les effets de l’O-GlcNAcylation sur la progression et l’agressivité tumorale, en particulier dans le glioblastome.
Études métaboliques : Thiamet G a été utilisé pour explorer la relation entre la disponibilité des nutriments, les réponses au stress et l’O-GlcNAcylation des protéines.
Recherche cardiovasculaire : Le composé a été utilisé pour étudier les effets de l’augmentation des niveaux d’O-GlcNAc sur la fonction cardiaque et les pathologies associées.
Comparaison Avec Des Composés Similaires
Thiamet G est unique en raison de sa grande puissance et de sa sélectivité en tant qu’inhibiteur de l’O-GlcNAcase. Les composés similaires incluent :
PUGNAc : Un autre inhibiteur de l’O-GlcNAcase, mais avec une sélectivité inférieure à celle de Thiamet G.
OSMI-1 et OSMI-2 : Ces composés inhibent également l’O-GlcNAcase, mais diffèrent par leur structure chimique et leurs profils de sélectivité.
NButGT : Un inhibiteur de glycosidase avec un mécanisme d’action différent de celui de Thiamet G.
Thiamet G se distingue par sa haute sélectivité et sa capacité à traverser la barrière hémato-encéphalique, ce qui le rend particulièrement utile pour les études neurologiques .
Propriétés
IUPAC Name |
(3aR,5R,6S,7R,7aR)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c1-2-10-9-11-5-7(14)6(13)4(3-12)15-8(5)16-9/h4-8,12-14H,2-3H2,1H3,(H,10,11)/t4-,5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAIMZHKIXDJRN-FMDGEEDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1NC2C(C(C(OC2S1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)
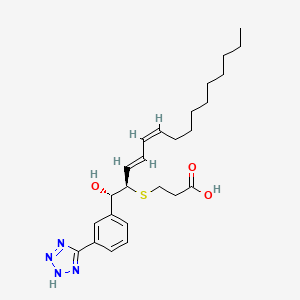
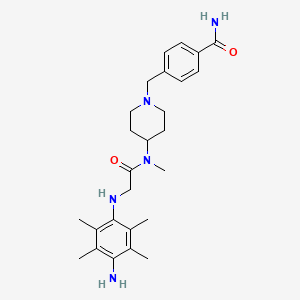
![(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one](/img/structure/B1682718.png)


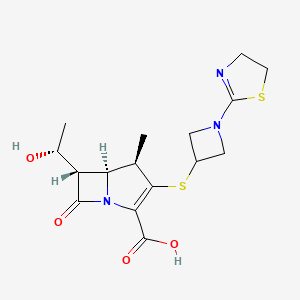
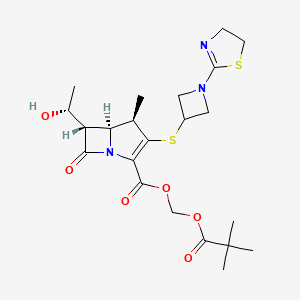
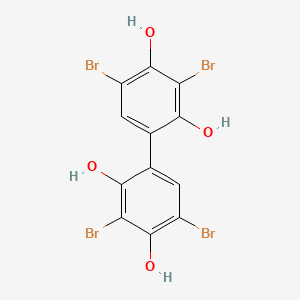
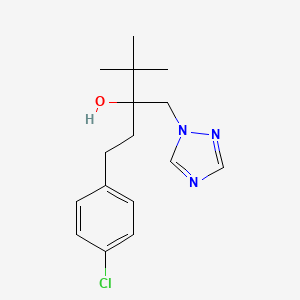
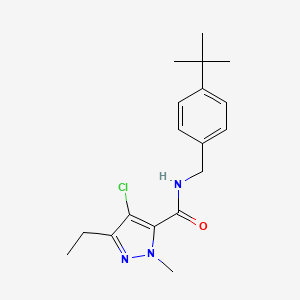
![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)
